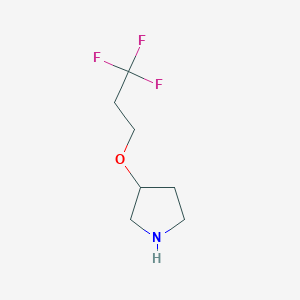
2-Ethyl-5-iodo-1,3-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-iodo-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of an ethyl group, an iodine atom, and two methyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-iodo-1,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-ethyl-1,3-dimethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-5-iodo-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-ethyl-5-methoxy-1,3-dimethylbenzene when methoxide is the nucleophile.
Oxidation: Products include 2-ethyl-5-iodo-1,3-dimethylbenzoic acid or 2-ethyl-5-iodo-1,3-dimethylbenzaldehyde.
Reduction: The major product is 2-ethyl-1,3-dimethylbenzene.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5-iodo-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions involving aromatic compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Ethyl-5-iodo-1,3-dimethylbenzene exerts its effects involves its ability to participate in electrophilic aromatic substitution reactions. The iodine atom, being a good leaving group, facilitates these reactions. The compound can interact with various molecular targets, including enzymes and receptors, through its aromatic ring and substituents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Iodo-1,3-dimethylbenzene
- 2-Ethyl-1,3-dimethylbenzene
- 5-Iodo-1,3-dimethylbenzene
Uniqueness
2-Ethyl-5-iodo-1,3-dimethylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and physical properties. The presence of both an ethyl group and an iodine atom on the benzene ring makes it a valuable intermediate for various synthetic applications.
Eigenschaften
Molekularformel |
C10H13I |
|---|---|
Molekulargewicht |
260.11 g/mol |
IUPAC-Name |
2-ethyl-5-iodo-1,3-dimethylbenzene |
InChI |
InChI=1S/C10H13I/c1-4-10-7(2)5-9(11)6-8(10)3/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
RXTZITYZEQIYLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1C)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




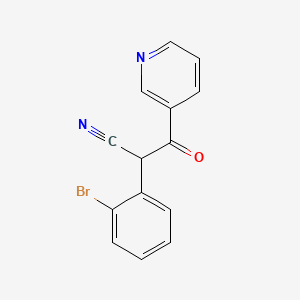
![rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis](/img/structure/B13518001.png)
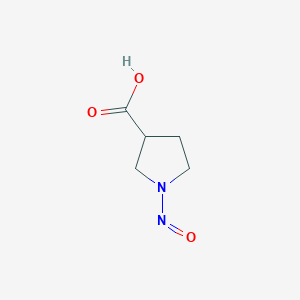
![benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate](/img/structure/B13518009.png)

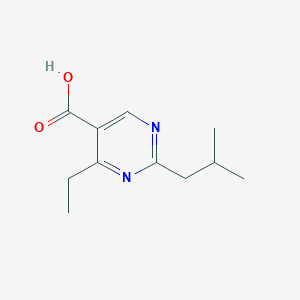
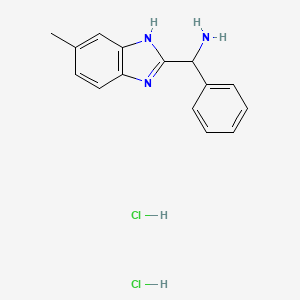


![methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate](/img/structure/B13518047.png)
